BenchChemオンラインストアへようこそ!

Peroxiredoxin-5, mitochondrial (163-172)

Neoantigen prediction HLA-A2 binding affinity Melanoma immunotherapy

Peroxiredoxin-5, mitochondrial (163-172) is a synthetic 10-amino-acid peptide with the sequence LLLDDLLVSI, corresponding to residues 163–172 of the human PRDX5 protein (UniProt P30044), which harbors a somatically acquired S→L point mutation at position 168 (peptide position. This mutation, originally identified in an HLA-A*0201⁺ human metastatic melanoma, converts an otherwise silent self-peptide into a naturally processed and immunogenic CD8⁺ T cell neoepitope while preserving the full enzymatic activity of the parent PRDX5 antioxidant protein.

Molecular Formula
Molecular Weight
Cat. No. B1575287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeroxiredoxin-5, mitochondrial (163-172)
SynonymsPeroxiredoxin-5, mitochondrial (163-172)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Peroxiredoxin-5, mitochondrial (163-172) – A Melanoma-Derived Mutant Neoepitope Peptide for Immuno-Oncology Research and T Cell Monitoring


Peroxiredoxin-5, mitochondrial (163-172) is a synthetic 10-amino-acid peptide with the sequence LLLDDLLVSI, corresponding to residues 163–172 of the human PRDX5 protein (UniProt P30044), which harbors a somatically acquired S→L point mutation at position 168 (peptide position 6) [1]. This mutation, originally identified in an HLA-A*0201⁺ human metastatic melanoma, converts an otherwise silent self-peptide into a naturally processed and immunogenic CD8⁺ T cell neoepitope while preserving the full enzymatic activity of the parent PRDX5 antioxidant protein [2]. Unlike wild-type PRDX5 protein or other PRDX5-derived fragments used primarily for enzymatic or PD-1/PD-L1 blockade studies, this peptide is uniquely validated as a bona fide tumor-specific neoantigen with documented HLA-A*0201-restricted T cell recognition in cancer patients [3].

Why Generic PRDX5 Peptides or Full-Length Protein Cannot Substitute for Peroxiredoxin-5, mitochondrial (163-172) in Neoantigen Applications


The singular immunological identity of Peroxiredoxin-5, mitochondrial (163-172) is defined by the S168L missense mutation (LLLDDSLVSI → LLLDDLLVSI) that creates an HLA-A*0201-restricted T cell epitope absent from wild-type tissues [1]. Wild-type PRDX5 peptides, including the native LLLDDSLVSI sequence, fail to elicit the same T cell repertoire because the mutant leucine at position 168 alters both MHC binding affinity (5.39 nM vs. 6.89 nM for wild-type) and TCR-exposed surface topology [2]. Full-length recombinant PRDX5 protein (~17 kDa, 162–214 amino acids) cannot functionally replace this 10-mer for tetramer-based T cell monitoring, neoantigen vaccine design, or HLA-binding studies, because it requires intracellular processing and does not permit precise stoichiometric control of MHC loading [3]. Other PRDX5-derived fragments such as IMB-P6-10 (LTCSLAPNIISAL) or IMB-P1 (AFTPGCSKTHLPGFVEQAEAL) are designed for PD-1/PD-L1 blockade or ROS-mediated antitumor activity respectively, and lack the mutation-specific immunological profile of the 163-172 neoepitope [4].

Quantitative Differentiation Evidence for Peroxiredoxin-5, mitochondrial (163-172) vs. Closest Analogs and Alternatives


Enhanced HLA-A*0201 Binding Affinity of Mutant Neoepitope LLLDDLLVSI vs. Wild-Type Parental Peptide LLLDDSLVSI

The S168L point mutation in the PRDX5 163-172 peptide reduces the predicted HLA-A*0201 binding IC₅₀ from 6.89 nM (wild-type LLLDDSLVSI) to 5.39 nM (mutant LLLDDLLVSI), representing a 22% improvement in MHC class I binding affinity [1]. This enhanced binding is accompanied by a PMBEC (Position-dependent Mutation Effect on Binding Energy Change) value of –0.0585, indicating a modest but favorable energetic contribution of the Ser→Leu substitution to peptide-MHC complex stability [1]. The mutation was detected in 3 out of 3 melanoma exomes analyzed, confirming recurrence across patient samples and establishing its status as a shared neoepitope rather than a private, patient-specific mutation [1].

Neoantigen prediction HLA-A2 binding affinity Melanoma immunotherapy T cell epitope validation

Peptide-HLA Complex Thermal Stability (Tm) of PRDX5 LLLDDLLVSI vs. Other HLA-A*02:01-Restricted Neoantigens

When complexed with HLA-A*02:01, the PRDX5 LLLDDLLVSI peptide yields a thermal denaturation midpoint (Tm) of 55.3 ± 0.7 °C as determined by differential scanning fluorimetry (DSF) [1]. This places the PRDX5 neoepitope-HLA complex at an intermediate stability level among validated immunogenic neoantigens: it is less stable than GAS7 SLADEAEVYL (Tm 59.2 ± 0.7 °C) and KIAA0223 VLHDDLLEA (Tm 59.7 ± 0.5 °C), but substantially more stable than CSNK1A1 GLFGDIYLAI (Tm 52.6 ± 0.6 °C) [1]. Critically, experimental Tm values have been shown to correlate more strongly with T cell immunogenicity than algorithm-predicted binding affinities alone, making thermal stability a decisive selection parameter for prioritizing neoantigen candidates for vaccine or monitoring applications [1].

Peptide-HLA stability Neoantigen immunogenicity Differential scanning fluorimetry T cell priming capacity

Uniform Neoplastic Expression and Memory CD8⁺ T Cell Recognition of Mutant PRDX5 vs. Heterogeneous Expression of Shared Melanoma Antigens

In the original study characterizing this neoepitope, immunohistochemistry of a tumor-invaded lymph node revealed that the mutant PRDX5 protein was expressed in all neoplastic cells, in stark contrast to the heterogeneous expression pattern of shared melanoma differentiation antigens Melan-A/MART-1, gp100, and tyrosinase [1]. HLA-tetramer analysis further demonstrated that mutant PRDX5-specific CD8⁺ T cells were present at a frequency of 0.37% of CD8⁺ T cells in the tumor-invaded lymph node, comparable in magnitude to Melan-A/MART-1-specific T cells at 0.68% of CD8⁺ [1]. Over 50% of these PRDX5-specific T cells displayed a CCR7⁺/⁻ CD45RA⁻ central memory (TCM) or effector memory (TEM) phenotype, identical to the differentiation state of Melan-A/MART-1-specific T cells in the same tissue [1]. The PRDX5-specific T cells readily expanded in vitro in mixed lymphocyte-tumor culture, confirming functional competence [1].

Tumor antigen heterogeneity Memory T cell phenotype Melanoma immunotherapy CD8 TIL analysis

Molecular Weight and Synthetic Tractability of the 10-mer Neoepitope vs. Recombinant Full-Length PRDX5 Protein

Peroxiredoxin-5, mitochondrial (163-172) (LLLDDLLVSI) is a 10-amino-acid synthetic peptide with a calculated molecular weight of approximately 1.10 kDa [1]. In contrast, the recombinant full-length human PRDX5 protein (mature form, residues 53–214) comprises 162 amino acids with a molecular mass of ~17 kDa, and the full precursor protein (residues 1–214) is ~22 kDa [2]. The 15.5-fold size reduction from protein to peptide directly translates into practical advantages for procurement and experimental use: (i) the 10-mer can be manufactured by solid-phase peptide synthesis (SPPS) at >95% purity with well-characterized QC, avoiding the batch-to-batch variability inherent in E. coli recombinant expression systems [3]; (ii) as noted by Zou et al. (2020), recombinant hPRDX5 protein faces 'high production cost and bad tissue penetration,' limitations that synthetic short peptides are specifically designed to overcome [3]; (iii) for applications such as MHC tetramer refolding or peptide-pulsed dendritic cell vaccines, a defined 10-mer enables precise molar stoichiometry unattainable with full-length protein requiring intracellular processing [1].

Peptide synthesis scalability GMP manufacturing Neoantigen vaccine production Cost of goods analysis

Distinct C-Terminal Location and Epitope Identity vs. Catalytically Functional PRDX5-Derived Peptides

The PRDX5 163-172 peptide (LLLDDLLVSI) maps to the C-terminal region of human PRDX5, immediately upstream of the peroxisomal targeting sequence SQL (residues 212–214) and distal from the N-terminal peroxidatic cysteine Cys47 that defines the enzymatic active site [1]. This contrasts with the IMB-P1 peptide (AFTPGCSKTHLPGFVEQAEAL, residues ~39–59), which encompasses Cys47 and retains ROS-mediated antitumor activity comparable to full-length PRDX5 by preserving catalytic function [2]. It also differs from IMB-P6-10 (LTCSLAPNIISAL, residues ~163–174 of a distinct alignment), which was rationally designed as a PD-L1 blocker with an IC₅₀ of 0.646 μM in a PD-1/PD-L1 competition assay [3]. The PRDX5 163-172 neoepitope peptide has no demonstrated catalytic or PD-1/PD-L1 blocking activity; its value is exclusively immunological [4]. Furthermore, the Chinese patent CN105646676A describes a PRDX5 truncated peptide targeting Nrf2 with an entirely different sequence (SEQ ID NO.1), underscoring that PRDX5-derived peptides are functionally non-interchangeable and region-specific [5].

Peptide sequence identity C-terminal neoepitope PRDX5 structure-function domains Peptide catalog specificity

Validated Research and Industrial Application Scenarios for Peroxiredoxin-5, mitochondrial (163-172)


HLA-A*02:01 Tetramer Production for Monitoring Melanoma-Specific CD8⁺ T Cell Responses in Clinical Trials

The LLLDDLLVSI peptide can be refolded with recombinant HLA-A*02:01 heavy chain and β2-microglobulin to produce fluorochrome-conjugated MHC tetramers for direct ex vivo enumeration and phenotyping of PRDX5 neoepitope-specific CD8⁺ T cells by flow cytometry. This application is directly supported by the original tetramer-based detection of 0.37% PRDX5-specific CD8⁺ T cells in tumor-invaded lymph node and the peptide's validated Tm of 55.3 ± 0.7 °C confirming adequate complex stability for staining protocols . Commercially, MBL International already offers HLA-A*02:01 PRDX5 Neoepitope Tetramer-LLLDDLLVSI reagents (APC- and PE-conjugated), confirming industrial feasibility .

Personalized Neoantigen Peptide Vaccine Inclusion as a Shared Melanoma Neoepitope Component

The PRDX5 S168L neoepitope qualifies for inclusion in multi-neoepitope peptide vaccine formulations targeting HLA-A*02:01⁺ melanoma patients, based on: (i) detection of the mutation in 3 out of 3 melanoma exomes analyzed, indicating recurrent expression; (ii) validated natural processing and CD8⁺ T cell recognition in patient samples; and (iii) uniform expression across all neoplastic cells, mitigating the risk of antigen-loss immune escape . The 5.39 nM HLA-A*0201 binding affinity places it within the favorable range for vaccine peptide selection (commonly <50 nM threshold) . As a 10-mer synthetic peptide, it is compatible with GMP solid-phase synthesis and lyophilized formulation for clinical use .

Positive Control in Neoantigen Prediction Algorithm Validation and HLA-Binding Assay Calibration

As one of the 17 experimentally validated human neoantigens curated from the literature, the PRDX5 LLLDDLLVSI peptide serves as a benchmark positive control for: (i) benchmarking neoantigen prediction pipelines (NetMHC, NetMHCpan, MHCflurry) with a known true-positive epitope; (ii) calibrating biochemical HLA-binding assays (e.g., ELISA-based MHC stabilization, DSF, or FP assays) where its 5.39 nM predicted affinity and 55.3 °C experimental Tm provide a mid-range reference point distinct from very strong binders (e.g., ME-1 FLDEFMEGV at 2.72 nM) or weak binders ; and (iii) normalizing peptide exchange efficiency in UV-cleavable MHC tetramer production protocols . Its inclusion in the Fritsch et al. reference dataset makes it one of the few neoepitopes with both predicted binding and experimentally measured thermal stability data publicly available .

Antibody Blocking Peptide for PRDX5 C-Terminal Region-Specific Antibody Validation

The LLLDDLLVSI synthetic peptide can be employed as a specific blocking peptide in Western blot and immunohistochemistry experiments to confirm the epitope specificity of anti-PRDX5 antibodies raised against the C-terminal region (spanning residues 100–200 or the extreme C-terminus of human PRDX5) . Pre-incubation of antibody with the peptide at a molar excess should abolish binding to the PRDX5 protein band or tissue staining if the antibody epitope includes residues 163–172. This application is analogous to the use of PRDX5 blocking peptides already commercialized by several antibody vendors, but is uniquely relevant for antibodies targeting the neoepitope-bearing region where the S168L mutation resides, enabling differential detection of mutant vs. wild-type PRDX5 protein .

Quote Request

Request a Quote for Peroxiredoxin-5, mitochondrial (163-172)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.